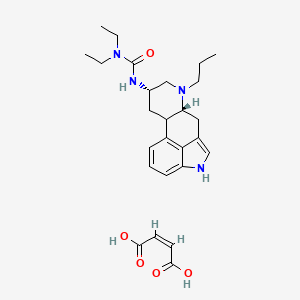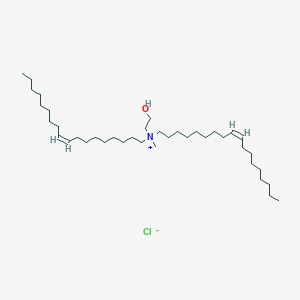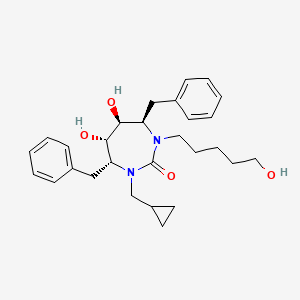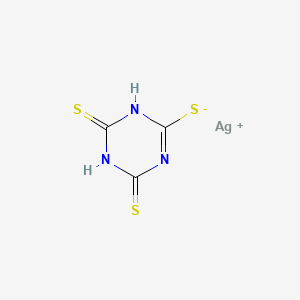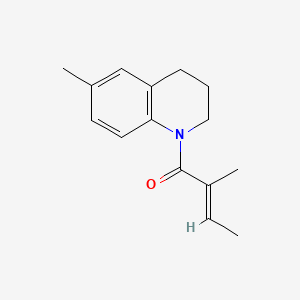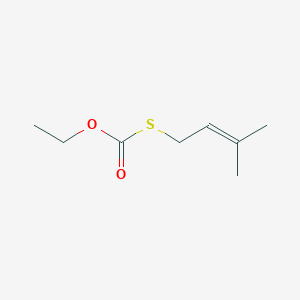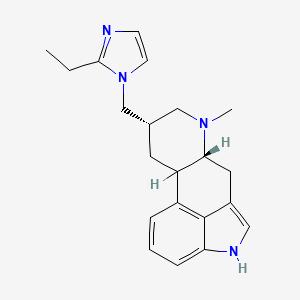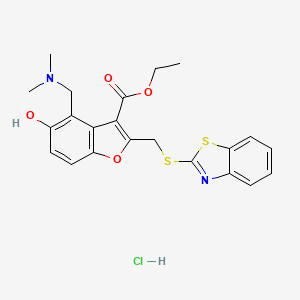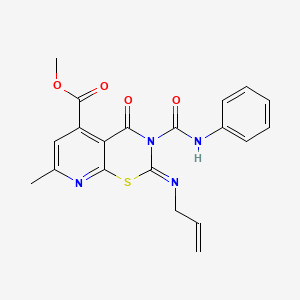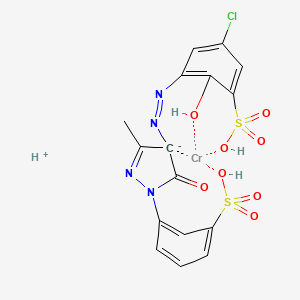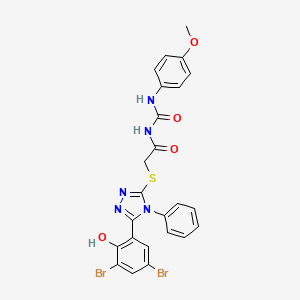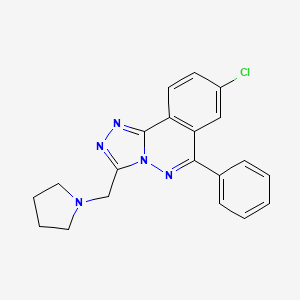
1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the triazolophthalazine family, known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate, followed by treatment with p-TsOH . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and pyrrolidinylmethyl positions.
Common reagents and conditions used in these reactions include dry DMF, potassium carbonate, and p-TsOH. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits significant antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact mechanism of action can vary depending on the specific application and target .
類似化合物との比較
Similar compounds include other triazolophthalazine derivatives, such as:
- 1,2,4-Triazolo(3,4-b)phthalazine
- 1,2,4-Triazolo(4,3-a)pyrazine
- 1,2,4-Triazolo(4,3-a)quinoxaline
These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications. The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- lies in its specific substituents, which confer distinct biological activities and potential therapeutic benefits.
特性
CAS番号 |
120116-62-3 |
|---|---|
分子式 |
C20H18ClN5 |
分子量 |
363.8 g/mol |
IUPAC名 |
8-chloro-6-phenyl-3-(pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H18ClN5/c21-15-8-9-16-17(12-15)19(14-6-2-1-3-7-14)24-26-18(22-23-20(16)26)13-25-10-4-5-11-25/h1-3,6-9,12H,4-5,10-11,13H2 |
InChIキー |
UYQJIZBJWCTJPZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=NN=C3N2N=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


